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Compound of Interest

Compound Name: 2-Bromo-5-phenylpyridin-3-amine

Cat. No.: B3203833 Get Quote

A detailed analysis of the spectroscopic characteristics of selected aminophenylpyridine

compounds, offering insights for researchers and professionals in drug discovery.

Due to the limited availability of comprehensive public spectroscopic data for 2-Bromo-5-
phenylpyridin-3-amine, this guide presents a comparative analysis of a closely related, well-

characterized compound: Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate. This

compound is compared with two other aminopyridine derivatives, 2-Amino-5-phenylpyridine

and 3-Amino-5-bromopyridine, to highlight the influence of different substituents on their

spectroscopic properties. This information is crucial for the identification, characterization, and

development of novel pyridine-based compounds in pharmaceutical research.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three selected

phenylpyridine derivatives.

Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-
dicarboxylate
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Spectroscopic Data Values

¹H NMR (400 MHz, CDCl₃)

δ 8.08–8.00 (m, 2H), 7.89 (d, J = 7.3 Hz, 1H),

7.50–7.41 (m, 3H), 6.95 (s, 1H), 4.37 (q, J = 7.2

Hz, 2H), 4.31 (q, J = 7.2 Hz, 2H), 2.13–2.03 (m,

2H), 1.82–1.73 (m, 2H), 1.69–1.59 (m, 1H),

1.52–1.45 (m, 2H), 1.44–1.21 (m, 10H)

¹³C NMR (100 MHz, CDCl₃)

δ 169.07, 166.81, 159.84, 157.44, 146.05,

138.38, 130.08, 128.73, 127.33, 105.98, 100.48,

61.84, 61.35, 49.42, 32.99, 26.08, 24.94, 14.26,

14.16

Mass Spectrometry (HRMS)
m/z [M + H]⁺, calcd for C₂₃H₂₉N₂O₄: 397.2127,

found: 397.2112

Infrared (IR) Spectroscopy
Data not readily available in the searched

literature.

2-Amino-5-phenylpyridine
Spectroscopic Data Values

¹H NMR Consistent with structure[1].

¹³C NMR
Data not readily available in the searched

literature.

Mass Spectrometry Molecular Weight: 170.22[1].

Infrared (IR) Spectroscopy
Data not readily available in the searched

literature.

3-Amino-5-bromopyridine
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Spectroscopic Data Values

¹H NMR Spectral data available[2].

¹³C NMR
Data not readily available in the searched

literature.

Mass Spectrometry Molecular Weight: 173.01[3].

Infrared (IR) Spectroscopy Spectral data available.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented. These can be adapted for specific compounds and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Chemical shifts

are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence.

Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS)

with an electrospray ionization (ESI) source.
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Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it

into a thin disk.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). The data

is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Signaling Pathway and Experimental Workflow
Aminopyridine derivatives are of significant interest in drug discovery, particularly as inhibitors

of various protein kinases. One such important pathway is the Janus kinase/signal transducer

and activator of transcription (JAK/STAT) signaling pathway, which is crucial in regulating

cellular processes like proliferation, differentiation, and apoptosis.[4][5] Dysregulation of the

JAK/STAT pathway is implicated in various diseases, including cancers and autoimmune

disorders.

The following diagram illustrates a generalized workflow for the screening of aminopyridine

compounds as potential JAK2 inhibitors.
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Caption: Workflow for the discovery of aminopyridine-based JAK2 inhibitors.
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The diagram below depicts a simplified representation of the JAK/STAT signaling pathway, a

common target for aminopyridine-based inhibitors.
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Click to download full resolution via product page

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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